Cas no 2228396-52-7 (2-(4,6-dichloropyridin-3-yl)ethan-1-ol)
2-(4,6-dichloropyridin-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridineethanol, 4,6-dichloro-
- 2-(4,6-dichloropyridin-3-yl)ethan-1-ol
- EN300-1977039
- 2228396-52-7
- SCHEMBL16879557
-
- Inchi: 1S/C7H7Cl2NO/c8-6-3-7(9)10-4-5(6)1-2-11/h3-4,11H,1-2H2
- InChI Key: JJWFMDYHVHRNEH-UHFFFAOYSA-N
- SMILES: C1=NC(Cl)=CC(Cl)=C1CCO
Computed Properties
- Exact Mass: 190.9904692g/mol
- Monoisotopic Mass: 190.9904692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: 1.402±0.06 g/cm3(Predicted)
- Boiling Point: 302.4±37.0 °C(Predicted)
- pka: 14.19±0.10(Predicted)
2-(4,6-dichloropyridin-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977039-1g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 1g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1977039-5g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 5g |
$3273.0 | 2023-09-16 | ||
| Enamine | EN300-1977039-10g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 10g |
$4852.0 | 2023-09-16 | ||
| Enamine | EN300-1977039-0.05g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 0.05g |
$948.0 | 2023-09-16 | ||
| Enamine | EN300-1977039-0.1g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 0.1g |
$993.0 | 2023-09-16 | ||
| Enamine | EN300-1977039-0.25g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 0.25g |
$1038.0 | 2023-09-16 | ||
| Enamine | EN300-1977039-0.5g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 0.5g |
$1084.0 | 2023-09-16 | ||
| Enamine | EN300-1977039-1.0g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 1g |
$1129.0 | 2023-05-31 | ||
| Enamine | EN300-1977039-2.5g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 2.5g |
$2211.0 | 2023-09-16 | ||
| Enamine | EN300-1977039-5.0g |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol |
2228396-52-7 | 5g |
$3273.0 | 2023-05-31 |
2-(4,6-dichloropyridin-3-yl)ethan-1-ol Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(4,6-dichloropyridin-3-yl)ethan-1-ol
Introduction to 2-(4,6-dichloropyridin-3-yl)ethan-1-ol (CAS No. 2228396-52-7)
2-(4,6-dichloropyridin-3-yl)ethan-1-ol, with the CAS number 2228396-52-7, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a dichloropyridine moiety and an ethan-1-ol functional group. These structural elements contribute to its distinct chemical properties and biological activities.
The molecular formula of 2-(4,6-dichloropyridin-3-yl)ethan-1-ol is C9H8Cl2
In the realm of medicinal chemistry, 2-(4,6-dichloropyridin-3-yl)ethan-1-ol has been explored for its potential as a lead compound in the development of new therapeutic agents. Recent studies have highlighted its ability to modulate specific biological pathways and targets, making it a valuable candidate for further investigation. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties by inhibiting key enzymes involved in these processes. The anti-inflammatory activity of 2-(4,6-dichloropyridin-3-yl)ethan-1-ol has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These cytokines play crucial roles in the inflammatory response and are often overexpressed in chronic inflammatory diseases. By reducing their levels, 2-(4,6-dichloropyridin-3-yl)ethan-1-ol can potentially alleviate symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition to its anti-inflammatory properties, 2-(4,6-dichloropyridin-3-yl)ethan-1-ol has also shown promise in cancer research. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer. The mechanism underlying this effect involves the inhibition of survival signaling pathways such as the PI3K/AKT pathway and the activation of pro-apoptotic proteins like BAX and caspase-3. The structural versatility of 2-(4,6-dichloropyridin-3-yl)ethan-1-ol also makes it an attractive scaffold for drug design and optimization. Researchers can modify the dichloropyridine or ethan-1-ol moieties to enhance specific biological activities or improve pharmacokinetic properties such as solubility, stability, and bioavailability. This flexibility allows for the development of more potent and selective derivatives that can be tailored to target specific diseases or conditions. Beyond its therapeutic potential, 2-(4,6-dichloropyridin-3-yl)ethan-1-ol has also been studied for its use as a synthetic intermediate in organic synthesis. Its reactivity and functional group compatibility make it a useful building block for constructing more complex molecules with diverse applications. For example, it can be used in the synthesis of novel ligands for metal complexes or as a precursor for the preparation of advanced materials with unique properties. In conclusion, 2-(4,6-dichloropyridin-3-yi)ethan-l -ol (CAS No. 2228396 -5 7) is a multifaceted compound with significant potential in various scientific and industrial domains. Its unique chemical structure and biological activities make it an important molecule for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative solutions for unmet medical needs.
2228396-52-7 (2-(4,6-dichloropyridin-3-yl)ethan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)